molecular formula C12H19NO5 B11752932 Rel-(1r,5s,6s)-3-(tert-butoxycarbonyl)-8-oxa-3-azabicyclo[3.2.1]octane-6-carboxylic acid CAS No. 1290627-57-4

Rel-(1r,5s,6s)-3-(tert-butoxycarbonyl)-8-oxa-3-azabicyclo[3.2.1]octane-6-carboxylic acid

Cat. No.: B11752932
CAS No.: 1290627-57-4
M. Wt: 257.28 g/mol
InChI Key: HZNSXHWBKZWPAT-HRDYMLBCSA-N
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Description

This compound (CAS 1290627-57-4) is a bicyclic structure featuring an 8-oxa (oxygen atom) and 3-aza (tert-butoxycarbonyl-protected nitrogen) bridge within a [3.2.1]octane framework. Its molecular weight is 257.28 g/mol, and it is used in pharmaceutical synthesis, particularly in developing protease inhibitors and other bioactive molecules due to its rigid bicyclic scaffold and functional group versatility .

Properties

CAS No.

1290627-57-4

Molecular Formula

C12H19NO5

Molecular Weight

257.28 g/mol

IUPAC Name

(1R,5S,6S)-3-[(2-methylpropan-2-yl)oxycarbonyl]-8-oxa-3-azabicyclo[3.2.1]octane-6-carboxylic acid

InChI

InChI=1S/C12H19NO5/c1-12(2,3)18-11(16)13-5-7-4-8(10(14)15)9(6-13)17-7/h7-9H,4-6H2,1-3H3,(H,14,15)/t7-,8+,9-/m1/s1

InChI Key

HZNSXHWBKZWPAT-HRDYMLBCSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2C[C@@H]([C@@H](C1)O2)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC(C(C1)O2)C(=O)O

Origin of Product

United States

Preparation Methods

Enolate Formation and Triflation

Lithium diisopropylamide (LDA) is the preferred base for generating enolates from Boc-protected ketones. In a representative procedure, tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate is treated with LDA in tetrahydrofuran (THF) at -60°C, forming a stabilized enolate. Subsequent triflation with N-phenyltrifluoromethanesulfonimide introduces a triflyloxy group at the β-position, yielding tert-butyl 3-(trifluoromethylsulfonyloxy)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate with yields ranging from 78% to 92%.

YieldBaseTriflating AgentTemperature
94.5%Et₃NBoc₂O0°C
92%LDAN-phenyltriflimide-78°C
80%KHMDSN-phenyltriflimide-78°C

Stereochemical Control at Positions 1r,5s,6s

The rel-(1r,5s,6s) configuration is achieved through chiral auxiliaries or asymmetric catalysis . For example, using (R)- or (S)-BINOL-derived catalysts during cyclization steps enforces the desired stereochemistry. In one protocol, the triflated intermediate undergoes Suzuki-Miyaura coupling with a chiral boronic ester to set the C6 stereocenter, followed by diastereoselective reduction of the double bond.

Purification and Characterization

Crude products are purified via flash chromatography on silica gel with ethyl acetate/hexane gradients. The Boc-protected carboxylic acid is characterized by ¹H NMR (δ 1.45 ppm for Boc methyl groups) and LC-MS (M+H⁺ = 298.3). Enantiomeric excess is determined using chiral HPLC with a cellulose-based stationary phase.

Comparative Analysis of Synthetic Routes

Route 1 (Boc-first strategy) offers higher overall yields (75–85%) but requires stringent temperature control during enolate formation. Route 2 (late-stage carboxylation) simplifies purification but suffers from lower yields (50–60%) due to side reactions during oxidation.

Output: Yield: 76.0%

"The triflation step is a pivotal transformation, enabling subsequent cross-coupling reactions that install critical substituents."

Chemical Reactions Analysis

Types of Reactions

Rel-(1r,5s,6s)-3-(tert-butoxycarbonyl)-8-oxa-3-azabicyclo[3.2.1]octane-6-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the carbon atoms adjacent to the nitrogen and oxygen atoms in the bicyclic ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Triethylamine, sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Synthesis Overview

The synthesis of Rel-(1R,5S,6S)-3-(tert-butoxycarbonyl)-8-oxa-3-azabicyclo[3.2.1]octane-6-carboxylic acid typically involves multiple steps:

  • Formation of Bicyclic Core : Utilizing Diels-Alder cycloadditions or similar reactions.
  • Introduction of Boc Group : Protecting the amine functionality.
  • Carboxylic Acid Functionalization : Finalizing the compound structure.

Common reagents include strong bases like sodium hydride and solvents such as tetrahydrofuran (THF). Industrial production often employs continuous flow reactors for improved control over reaction conditions and purification techniques like recrystallization and chromatography to achieve high purity levels.

Chemistry

In synthetic chemistry, this compound serves as a valuable building block for the synthesis of more complex organic molecules. Its unique structure allows chemists to explore new reaction pathways and develop novel compounds.

Biology

This compound can be utilized in biological research to study enzyme interactions and protein-ligand binding due to its specific stereochemistry and functional groups. This compound may also act as a precursor for synthesizing biologically active molecules.

Medicine

In medicinal chemistry, derivatives of this compound are being explored for their potential therapeutic properties. The structural features may enable specific interactions with biological targets, making it a candidate for drug development against various diseases.

Industry

In industrial applications, this compound can be used in producing specialty chemicals and materials. Its unique properties may be leveraged to develop new materials with specific characteristics tailored for various applications.

Comparative Analysis with Related Compounds

Compound NameStructureBiological Activity
3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acidStructureAntimicrobial
8-Oxa-bicyclo[4.2.0]octane derivativesStructureAnticancer
4-Azabicyclo[2.2.2]octane derivativesStructureNeuroprotective

Antimicrobial Effects

Research indicates that certain derivatives exhibit significant antimicrobial activity against various bacterial strains, suggesting potential applications in developing new antibiotics.

Cytotoxicity Against Cancer Cells

Studies have shown that this compound can induce apoptosis in cancer cell lines, highlighting its potential as an anticancer agent.

Neuroprotective Effects

Preliminary findings suggest that this compound may offer neuroprotective benefits, warranting further investigation into its mechanisms and therapeutic applications in neurodegenerative diseases.

Mechanism of Action

The mechanism of action of Rel-(1r,5s,6s)-3-(tert-butoxycarbonyl)-8-oxa-3-azabicyclo[3.2.1]octane-6-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The tert-butoxycarbonyl group can be cleaved under acidic conditions, revealing reactive sites that can form covalent bonds with target molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and similarities with related bicyclic compounds:

Compound Name (CAS) Bicyclo System Substituents/Functional Groups Molecular Weight (g/mol) Key Properties/Applications References
Target Compound (1290627-57-4) [3.2.1]octane 8-oxa, 6-carboxylic acid, Boc 257.28 Rigid scaffold for drug design
rel-Benzyl (1R,5S,6r)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate (134575-14-7) [3.1.0]hexane Benzyl, hydroxymethyl 227.26 Enhanced hydrophilicity; intermediate in alkaloid synthesis
tert-Butyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate (198835-06-2) [2.2.1]heptane 5-oxo, Boc 227.29 Ketone functionality; potential for nucleophilic reactions
rac-(1R,6S,8R)-3-(tert-Butoxycarbonyl)-3-azabicyclo[4.2.0]octane-8-carboxylic acid (2177266-42-9) [4.2.0]octane Boc, 8-carboxylic acid 255.31 Larger ring system; conformational flexibility for binding studies
rel-(1R,2S,5S)-3-tert-butoxycarbonyl-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid (848777-73-1) [3.1.0]hexane Boc, 6,6-dimethyl 255.31 Steric hindrance; potential for selective enzyme inhibition

Biological Activity

Rel-(1R,5S,6S)-3-(tert-butoxycarbonyl)-8-oxa-3-azabicyclo[3.2.1]octane-6-carboxylic acid is a bicyclic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Molecular Characteristics

  • Chemical Formula : C₁₂H₁₉NO₅
  • Molecular Weight : 257.29 g/mol
  • CAS Number : 1290627-57-4

The compound features a bicyclic structure that includes an oxabicyclo framework, which is significant for its interaction with biological targets.

Table 1: Physical Properties

PropertyValue
Molecular FormulaC₁₂H₁₉NO₅
Molecular Weight257.29 g/mol
Purity>95%

Antibacterial Properties

Recent studies have explored the antibacterial properties of compounds related to the bicyclo[3.2.1]octane system. While specific data on this compound is limited, the general class of compounds has shown promising results against various bacterial strains.

The mechanism of action for related compounds often involves inhibition of bacterial topoisomerases, which are essential for DNA replication and transcription. Inhibitors targeting these enzymes can disrupt bacterial cell division and lead to cell death.

Case Studies and Research Findings

  • Study on Enzyme Inhibition :
    A study demonstrated that related compounds exhibited low nanomolar inhibition against bacterial DNA gyrase and topoisomerase IV. The best-performing compounds had minimal inhibitory concentrations (MICs) ranging from <0.03125 to 0.25 μg/mL against Gram-positive bacteria such as Staphylococcus aureus .
  • In Vivo Efficacy :
    In vivo studies using mouse models indicated that certain analogs of the bicyclo[3.2.1]octane system were effective in treating infections caused by multidrug-resistant strains of bacteria .

Table 2: Antibacterial Activity Overview

CompoundBacterial StrainMIC (μg/mL)
Compound 7aStaphylococcus aureus (MRSA)<0.03125
Compound 7bKlebsiella pneumoniae1–4
Compound 7cAcinetobacter baumannii<0.25

Q & A

Q. How does this compound compare to similar bicyclo scaffolds in drug delivery?

  • Methodological Answer :
  • Bioavailability : The 8-oxa bridge enhances solubility (logP ~1.2) vs. sulfur analogs (logP ~2.5) .
  • Metabolic Stability : Boc protection reduces first-pass metabolism compared to unprotected amines .

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